molecular formula C8H11NOS B8411709 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-ol

6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-ol

Cat. No. B8411709
M. Wt: 169.25 g/mol
InChI Key: CSIOZXPWSXGRMV-UHFFFAOYSA-N
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Patent
US08217031B2

Procedure details

4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-4-ol (6.21 g) prepared in Reference Example 5 and 8.29 g of sodium carbonate were suspended in 50 mL of DMF, 6.25 g of methyl iodide was added thereto by dropping thereinto and the mixture was stirred at room temperature for 3 hours. The reaction solution was poured over 200 mL of water and subjected to extraction with ethyl acetate. The organic layer was washed with water and a saturated solution of sodium chloride successively and dried over anhydrous magnesium sulfate and the solvent was evaporated therefrom in vacuo to give 5.63 g of the objective compound.
Quantity
6.21 g
Type
reactant
Reaction Step One
Quantity
8.29 g
Type
reactant
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH2:6][NH:7][CH2:8][CH:9]([OH:10])[C:4]=2[CH:3]=[CH:2]1.[C:11](=O)([O-])[O-].[Na+].[Na+].CI.O>CN(C=O)C>[CH3:11][N:7]1[CH2:8][CH:9]([OH:10])[C:4]2[CH:3]=[CH:2][S:1][C:5]=2[CH2:6]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
6.21 g
Type
reactant
Smiles
S1C=CC2=C1CNCC2O
Name
Quantity
8.29 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
6.25 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
subjected to extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated solution of sodium chloride successively and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1CC2=C(C(C1)O)C=CS2
Measurements
Type Value Analysis
AMOUNT: MASS 5.63 g
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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